6-Hydroxy Dopa HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Hydroxy Dopa Hydrochloride, also known as 6-Hydroxy-3,4-dihydroxyphenylalanine hydrochloride, is a derivative of the amino acid L-DOPA. It is a catecholamine neurotoxin that selectively destroys catecholaminergic neurons. This compound is often used in scientific research to model neurodegenerative diseases such as Parkinson’s disease .

Applications De Recherche Scientifique

6-Hydroxy Dopa Hydrochloride is widely used in scientific research due to its neurotoxic properties. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis.

Biology: Employed in studies of catecholamine metabolism and neurotoxicity.

Medicine: Utilized in the development of animal models for Parkinson’s disease and other neurodegenerative disorders.

Industry: Applied in the production of pharmaceuticals and research chemicals.

Mécanisme D'action

Target of Action

6-Hydroxy Dopa HCl, also known as 6-hydroxydopamine, primarily targets noradrenergic nerves . It is a highly selective neurotoxin . It also targets the DNA repair proteins APE1 (apurinic/apyrimidinic endonuclease) and RAD52 . APE1 is a nuclease crucial for the DNA base excision repair pathway .

Mode of Action

This compound interacts with its targets in several ways. It acts as an allosteric inhibitor of RAD52, inhibiting RAD52’s binding to single-strand DNA binding domains . It also inhibits the repair-function activity of APE1 . In the nervous system, it destroys axonal tracts from sympathetic paraganglia as well as noradrenergic nerve terminals in peripheral organs and tissues .

Biochemical Pathways

The compound affects several biochemical pathways. It is known to induce Parkinson’s disease in animal models by causing the degeneration of dopaminergic midbrain neurons, resulting in dopamine depletion . It also inhibits the DNA base excision repair pathway by blocking the function of APE1 .

Pharmacokinetics

It is known that the compound is relatively unstable and can undergo autoxidation under certain experimental conditions . This can result in the production of reactive oxygen species, mainly superoxide and hydrogen peroxide .

Result of Action

The action of this compound leads to several molecular and cellular effects. It can produce a chemical sympathectomy by destroying noradrenergic nerves . It also selectively inhibits the proliferation of BRCA-deficient cancer cells in vitro . In the central nervous system, it predominantly produces destructive effects on the locus coeruleus, the largest noradrenergic nucleus in the brain .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the compound’s instability and propensity for autoxidation can be affected by the experimental conditions . Additionally, the compound’s neurotoxic effects can be influenced by the age of the organism, with different effects observed when administered to perinatal versus adult animals .

Analyse Biochimique

Biochemical Properties

6-Hydroxy Dopa Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is an inhibitor of APE1 (apurinic/apyrimidinic endonuclease) repair-function activity . APE1 is a nuclease crucial for the DNA base excision repair pathway . Furthermore, 6-Hydroxy Dopa Hydrochloride also blocks RAD52 (DNA repair protein) single-stranded DNA binding domain .

Cellular Effects

6-Hydroxy Dopa Hydrochloride has significant effects on various types of cells and cellular processes. It selectively inhibits the proliferation of BRCA-deficient cancer cells in vitro . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 6-Hydroxy Dopa Hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an allosteric inhibitor of RAD52, inhibiting RAD52’s binding to single-strand DNA binding domains .

Temporal Effects in Laboratory Settings

The effects of 6-Hydroxy Dopa Hydrochloride change over time in laboratory settings. It has been observed that the sympathetic nervous system fully regenerates to reinnervate the periphery in approximately 6 weeks .

Dosage Effects in Animal Models

The effects of 6-Hydroxy Dopa Hydrochloride vary with different dosages in animal models. High doses of 6-Hydroxy Dopa Hydrochloride can produce near-total noradrenergic denervation of the hippocampus, approximately 90% noradrenergic denervation of the neocortex and cerebellum .

Metabolic Pathways

6-Hydroxy Dopa Hydrochloride is involved in several metabolic pathways. Under acidic conditions, 6-Hydroxy Dopa Hydrochloride can be hydroxylated to 6-hydroxy-DOPA (TOPA) and further oxidized to TOPA-quinone .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 6-Hydroxy Dopa Hydrochloride can be synthesized through the hydroxylation of L-DOPA. The reaction typically involves the use of a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like ferrous sulfate. The reaction is carried out under controlled conditions to ensure the selective hydroxylation at the 6-position of the aromatic ring .

Industrial Production Methods: Industrial production of 6-Hydroxy Dopa Hydrochloride involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Hydroxy Dopa Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form quinones and reactive oxygen species.

Reduction: It can be reduced back to its parent compound, L-DOPA.

Substitution: It can undergo nucleophilic substitution reactions at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, ferric chloride.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Quinones, reactive oxygen species.

Reduction: L-DOPA.

Substitution: Various substituted derivatives depending on the reagent used.

Comparaison Avec Des Composés Similaires

6-Hydroxydopamine: Another catecholamine neurotoxin with similar neurotoxic properties.

L-DOPA: The parent compound, used in the treatment of Parkinson’s disease.

Uniqueness: 6-Hydroxy Dopa Hydrochloride is unique due to its selective neurotoxicity and its ability to model neurodegenerative diseases in experimental settings. Unlike its parent compound L-DOPA, which is used therapeutically, 6-Hydroxy Dopa Hydrochloride is primarily used for research purposes .

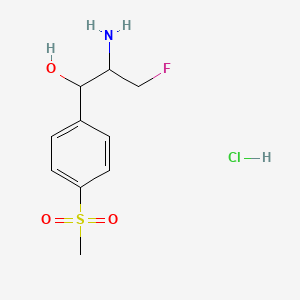

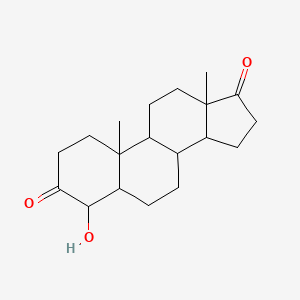

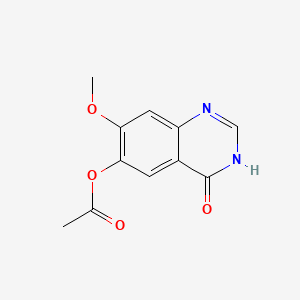

Propriétés

Numéro CAS |

68463-64-9 |

|---|---|

Formule moléculaire |

C9H12ClNO5 |

Poids moléculaire |

249.65 g/mol |

Nom IUPAC |

2-amino-3-(2,4,5-trihydroxyphenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C9H11NO5.ClH/c10-5(9(14)15)1-4-2-7(12)8(13)3-6(4)11;/h2-3,5,11-13H,1,10H2,(H,14,15);1H |

Clé InChI |

BFABEGDECPTTRS-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C(=CC(=C1O)O)O)CC(C(=O)O)N.Cl |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

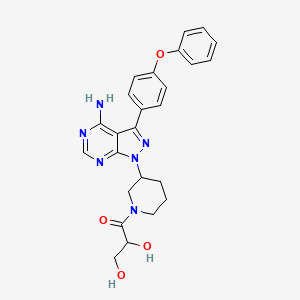

![(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B601139.png)